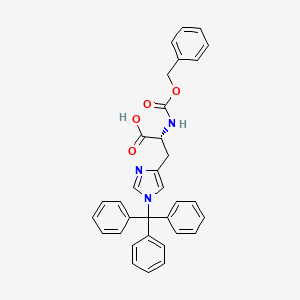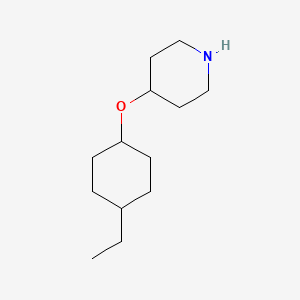
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzyloxycarbonyl-protected amino group and a triphenylmethyl-protected imidazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and protected with a triphenylmethyl group.
Coupling Reaction: The protected amino acid and imidazole derivatives are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Deprotection: The final step involves deprotecting the benzyloxycarbonyl and triphenylmethyl groups under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(diphenylmethyl)-1H-imidazol-4-yl]propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(phenylmethyl)-1H-imidazol-4-yl]propanoic acid
Uniqueness
- Structural Features : The presence of the triphenylmethyl group provides unique steric and electronic properties.
- Reactivity : The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C33H29N3O4 |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
(2R)-2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)/t30-/m1/s1 |
Clé InChI |
FPKLLLWMALGTOD-SSEXGKCCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)


![rac-tert-butylN-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate,cis](/img/structure/B15302525.png)
![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)





